molecular formula C25H27N3O4S2 B2873021 N,6-dimethyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 892981-46-3

N,6-dimethyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2873021
CAS No.: 892981-46-3
M. Wt: 497.63
InChI Key: MOCREXGRODKQMD-UHFFFAOYSA-N
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Description

N,6-dimethyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C25H27N3O4S2 and its molecular weight is 497.63. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of derivatives of N,6-dimethyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide have been extensively studied. These compounds are synthesized through various chemical reactions involving intermediates and reagents under specific conditions, leading to a series of biologically active molecules. The characterization of these compounds involves techniques such as IR, 1HNMR, 13C-NMR, Mass, and elemental analysis, which confirm their structures and properties. This detailed synthesis approach enables the exploration of their biological activities and potential applications in medicinal chemistry (Sailaja Rani Talupur et al., 2021).

Antimicrobial Evaluation

Several derivatives of this compound have been evaluated for their antimicrobial properties. Through biological evaluation and molecular docking studies, these compounds exhibit significant activities against bacterial and fungal strains. Such studies are crucial for the development of new antibiotics and the exploration of their mechanisms of action (M. Babu et al., 2013).

Potential Therapeutic Applications

The potential therapeutic applications of these derivatives include anti-inflammatory, analgesic, antiarrhythmic, serotonin antagonist, and antianxiety activities. The detailed synthesis, spectroscopic data, and pharmacological activities of these compounds highlight their importance in the development of new therapeutic agents. The structure-activity relationships studied through these compounds provide insights into designing more effective drugs with fewer side effects (A. Amr et al., 2010).

Material Science Applications

In material science, these compounds and their derivatives show promise in the synthesis of polymers and materials with unique properties, such as thermal stability and solubility. The development of such materials could have applications in various industries, including electronics, coatings, and advanced composites (D. Liaw et al., 2002).

Properties

IUPAC Name

N,6-dimethyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4S2/c1-16-9-14-20-21(15-16)33-25(22(20)24(30)26-2)27-23(29)17-10-12-19(13-11-17)34(31,32)28(3)18-7-5-4-6-8-18/h4-8,10-13,16H,9,14-15H2,1-3H3,(H,26,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOCREXGRODKQMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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